molecular formula C10H17N3 B13071983 1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine

1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13071983
M. Wt: 179.26 g/mol
InChI Key: JBSARJWRQSEGHJ-UHFFFAOYSA-N
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Description

1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole-based chemical compound intended for research and development purposes exclusively. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.Pyrazole and pyrazoline derivatives are nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . These compounds are electron-rich and are known to function as typical intramolecular charge transfer (ICT) compounds . Researchers value these structures for their potential to interact with a wide range of biological targets. Specifically, pyrazoline derivatives have been investigated for numerous pharmacological effects, including acting as cannabinoid CB1 receptor antagonists , which are of interest for metabolic and neuropsychiatric disorders . Furthermore, this class of compounds has demonstrated potential for antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities in scientific literature . The structural features of this compound, including its cyclopentylmethyl substituent, make it a versatile intermediate for further chemical exploration. It serves as a key building block for synthesizing more complex molecules aimed at developing novel therapeutic agents and for probing biochemical pathways .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(cyclopentylmethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-6-10(11)12-13(8)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,11,12)

InChI Key

JBSARJWRQSEGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CCCC2)N

Origin of Product

United States

Preparation Methods

Hydrazone Formation and Cyclization

The initial step involves reacting cyclopentylmethyl ketone with hydrazine or hydrazine derivatives to form hydrazones. This condensation is typically performed in alcoholic solvents such as ethanol or methanol under reflux conditions to promote reaction completeness and yield.

Following hydrazone formation, intramolecular cyclization occurs, often facilitated by acidic or neutral conditions, to yield the pyrazole ring bearing the cyclopentylmethyl substituent at the N-1 position.

Purification and Isolation

The final compound is purified by recrystallization or chromatographic methods to ensure high purity. Solvent choice and temperature control are critical to maximize yield and minimize side products.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Hydrazone formation Cyclopentylmethyl ketone + hydrazine Ethanol/Methanol Reflux (~78°C) Reflux enhances conversion
Cyclization Acidic or neutral medium Ethanol or toluene 35–80°C Water removal promotes cyclization
3-Amino-5-methylpyrazole formation Cyanoacetone salt + hydrazine hydrate Toluene + ethanol 35–100°C Water removal by azeotropic distillation
N-1 Alkylation Pyrazole + cyclopentylmethyl halide + K2CO3 DMF 60–100°C Base-promoted nucleophilic substitution
Purification Recrystallization or chromatography Ethanol, methanol Ambient to reflux Solvent selection affects purity and yield

Research Findings and Data

  • Yield : The reaction of sodium cyanoacetone with hydrazine hydrate under reflux with water removal yields 3-amino-5-methylpyrazole with yields around 70–75% and purity exceeding 95%.

  • Reaction Monitoring : Water evolution during cyclization is a key indicator of reaction progress; azeotropic removal of water shifts equilibrium toward product formation.

  • Solvent Effects : Polar protic solvents like ethanol facilitate condensation and cyclization, while polar aprotic solvents like DMF enhance alkylation efficiency.

  • Purification : Addition of low molecular weight alcohols such as methanol or ethanol aids in precipitating inorganic salts formed during the reaction, improving filtration and isolation of the product.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Hydrazone formation + cyclization Cyclopentylmethyl ketone + hydrazine Condensation, cyclization Straightforward, high selectivity Requires careful water removal
Cyanoacetone + hydrazine Sodium cyanoacetone + hydrazine hydrate Cyclization High purity 3-amino-5-methylpyrazole Cyanoacetone instability
N-1 Alkylation Pyrazole + cyclopentylmethyl halide + base Nucleophilic substitution Versatile, allows late-stage modification Requires strong base, elevated temp

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

A detailed comparison of key structural analogs is provided below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine N1: Cyclopentylmethyl; C5: Methyl C10H17N3 179.26* High lipophilicity; potential for CNS penetration Target
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine N1: Phenyl; C3: Cyclopentyl C14H17N3 227.31 Lower lipophilicity due to phenyl group; reduced steric bulk
1-(3,4-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine N1: 3,4-Dichlorobenzyl; C5: Methyl C11H11Cl2N3 280.13 Enhanced electron-withdrawing effects; potential antimicrobial activity
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine N1: Methyl; C3: Cyclopropyl C7H11N3 137.19 Compact substituent; improved solubility but reduced metabolic stability
1-Methyl-3-phenyl-1H-pyrazol-5-amine N1: Methyl; C3: Phenyl C10H11N3 173.22 Simple structure; widely used as a kinase inhibitor intermediate

*Calculated based on molecular formula.

Physicochemical Properties

  • Smaller substituents like cyclopropyl (logP ~1.8) balance solubility and permeability .
  • Hydrogen Bonding : The NH2 group at C3 participates in hydrogen bonding, as shown in crystal structures (), influencing solubility and target binding .

Challenges and Limitations

  • Synthetic Complexity : Bulky substituents (e.g., cyclopentylmethyl) require multi-step syntheses, increasing production costs .
  • Toxicity : Halogenated analogs (e.g., 3,4-dichlorobenzyl in ) may pose toxicity risks due to bioaccumulation .

Biological Activity

1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine is a member of the pyrazole class of compounds, characterized by its unique chemical structure which includes a cyclopentylmethyl group, a methyl group at the 5-position, and an amine functional group at the 3-position of the pyrazole ring. This structural configuration is believed to contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10_{10}H14_{14}N4_{4}, with a molecular weight of approximately 194.24 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and condensation reactions, which are typical for pyrazole derivatives.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further research in oncology.

The biological effects of this compound are thought to arise from its interactions with specific biological targets. It may modulate the activity of enzymes or receptors involved in inflammatory and proliferative pathways. Ongoing research aims to elucidate its binding affinities and selectivity towards these targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds has been conducted:

Compound NameStructural FeaturesUnique Aspects
1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amineCyclohexyl group instead of cyclopentylPotentially different pharmacokinetics
5-Methyl-1H-pyrazol-3-aminesLacks cyclopentyl groupSimpler structure, different biological activity
3-Amino-5-cyclobutyl-1H-pyrazoleCyclobutyl groupDifferent ring size may affect biological properties
5-Cyclopropyl-1H-pyrazol-3-aminesCyclopropyl groupSmaller ring size could influence reactivity

This table highlights how variations in structure can lead to differences in pharmacological profiles and potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent.
  • Anti-inflammatory Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating a robust anti-inflammatory response. This was further supported by histological examinations revealing decreased tissue damage.
  • Cancer Cell Line Testing : In studies involving various cancer cell lines, including breast and colon cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. These findings suggest that this compound could be a valuable addition to cancer therapy research.

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